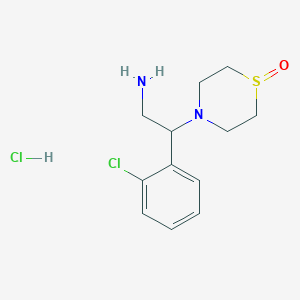

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride

Description

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride is a thiomorpholine derivative characterized by a 2-chlorophenyl group, an aminoethyl side chain, and a sulfoxidized thiomorpholine ring. The sulfoxide group (1-oxide) may enhance solubility or modulate metabolic stability compared to non-oxidized thiomorpholine analogs .

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2OS.ClH/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-17(16)8-6-15;/h1-4,12H,5-9,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQNCLAHXQVCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCN1C(CN)C2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride typically involves the reaction of 2-chlorophenylacetonitrile with thiomorpholine under specific conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiomorpholine derivative.

Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other chlorophenyl-containing thiomorpholine or aminothioether derivatives. Below is a comparative analysis:

Notes:

- *The molecular formula for the target compound is inferred based on structural similarity to other thiomorpholine derivatives.

Key Observations:

Thiomorpholine vs. Thiophene/Fentanyl Analogs : Unlike thiophene fentanyl (a potent opioid analog), the target compound lacks the characteristic piperidine or fentanyl backbone, suggesting divergent pharmacological targets .

Substituent Effects : The 2-chlorophenyl group is shared with the patent compound in , but the latter includes a benzyloxy-protected thioether, which may confer different synthetic or metabolic stability profiles .

Pharmacological and Toxicological Data

Critical Insights:

- The target compound’s sulfoxide moiety may reduce cytotoxicity compared to non-oxidized thiomorpholine derivatives, as sulfoxidation often mitigates reactive thioether-mediated toxicity.

- Thiophene fentanyl’s opioid activity underscores the importance of backbone structure in determining pharmacological effects, even among chlorophenyl-containing compounds .

Biological Activity

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride, with the CAS number 1189919-21-8, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18Cl2N2OS

- Molecular Weight : 309.25 g/mol

- Structure : The compound features a thiomorpholine ring substituted with an amino group and a chlorophenyl moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and neuroprotective effects. Below are key findings from different studies:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiomorpholine derivatives, including the target compound.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of p53 and caspase pathways. For instance, studies demonstrated that treatment with this compound increased p53 expression levels and resulted in significant caspase-3 cleavage in MCF-7 breast cancer cells, leading to apoptosis .

- Cytotoxicity : The cytotoxic effects were evaluated using various cancer cell lines. The compound exhibited IC50 values ranging from 0.11 to 1.47 µM against several cancer types, indicating potent activity comparable to established chemotherapeutic agents .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.76 | |

| PANC-1 (Pancreatic) | 0.79 | |

| HepG2 (Liver Cancer) | 1.47 |

Neuroprotective Effects

Research also suggests that this compound may have neuroprotective properties:

- Oxidative Stress Reduction : In vitro studies indicated that it could reduce oxidative stress markers in neuronal cells, potentially offering protection against neurodegenerative conditions .

Case Studies

A notable case study involved the evaluation of the compound's effects on immune responses:

- Study Design : Mouse splenocytes were treated with varying concentrations of the compound to assess its ability to modulate immune responses.

- Findings : At a concentration of 100 nM, the compound was able to rescue mouse immune cells by up to 92% in the presence of recombinant PD-1/PD-L1 interactions, indicating a potential role in enhancing immune function .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to identify byproducts.

- Adjust stoichiometry of mCPBA to avoid sulfone formation (common side reaction).

- Use recrystallization (ethanol/water) for final purification, targeting >98% HPLC purity .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

A combination of spectroscopic methods is critical:

Q. Example Data Contradiction :

- Report A : Stable at pH 5–6 (t₁/₂ >30 days) .

- Report B : Rapid degradation at pH 6 (t₁/₂ = 7 days) .

Resolution : Verify buffer composition (e.g., phosphate vs. acetate buffers may catalyze degradation differently).

Advanced Question: What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets (e.g., receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with a receptor’s crystal structure (PDB ID). Focus on the protonated amino group and S-oxide moiety as key binding motifs.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) for validation .

- QSAR Modeling : Train models using descriptors like ClogP (hydrophobicity) and polar surface area (PSA) to predict activity against homologous targets .

Key Finding : The 2-chlorophenyl group enhances π-π stacking with aromatic residues (e.g., Tyr in GPCRs), while the S-oxide may form hydrogen bonds .

Basic Question: What are the recommended handling and storage protocols to ensure compound integrity?

Methodological Answer:

- Storage : Keep at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation .

- Handling : Use glove boxes (O₂ <1 ppm) for hygroscopic samples. For aqueous work, pre-equilibrate solutions at 4°C to minimize hydrolysis .

- Safety : Wear nitrile gloves and PPE; the compound is a suspected irritant (similar to analogs in ).

Advanced Question: How can researchers address low yields in the final hydrochloride salt precipitation step?

Methodological Answer:

Low yields often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.